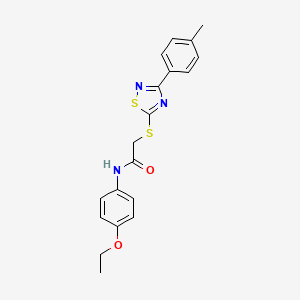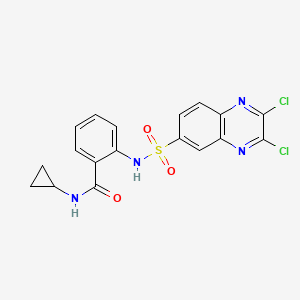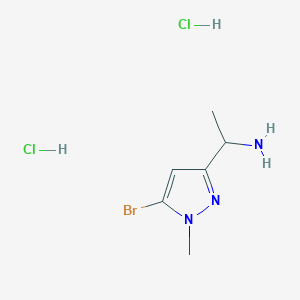![molecular formula C19H15ClN6OS B2942084 N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891112-85-9](/img/structure/B2942084.png)
N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a pyridine ring, a triazole ring, and a pyridazine ring . These functional groups suggest that the compound may have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as triazoles, are often synthesized through the reaction of azides with alkynes, a process known as the Huisgen cycloaddition . Another method involves the reaction of 2-chloro-N-(4-oxo-2-quinazolin 3(4H)-yl) acetamide derivatives with 4-methyl-4-H-1,2,4-triazole-3-thiol in potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole and pyridine rings would likely result in these rings being aromatic .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
Compounds with structural similarities to "N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide" have been synthesized and subjected to in silico molecular docking screenings. These screenings aim to predict their binding energies towards specific target proteins, indicating potential pharmacological activities. For instance, Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, showing moderate to good binding energies on target proteins, suggesting their potential use in drug discovery (Flefel et al., 2018).
Antimicrobial and Antioxidant Activity
Several studies have focused on the antimicrobial and antioxidant activities of compounds within this chemical class. The research by Flefel et al. (2018) also highlighted that these compounds exhibit antimicrobial and antioxidant properties, indicating their potential for treating infections and diseases caused by oxidative stress (Flefel et al., 2018).
Structural Analysis and Properties
Structural analysis, including density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks, is another area of research. These studies aim to understand the molecular and electronic structure of compounds, predicting their reactivity and stability. Sallam et al. (2021) conducted DFT calculations and Hirshfeld surface analysis on a similar compound, providing insights into its molecular interactions and stability (Sallam et al., 2021).
Anticancer Activity
Modification and evaluation of these compounds for anticancer activity is a significant area of research. Wang et al. (2015) studied the modification of a similar compound, showing its anticancer effects and potential as a PI3K inhibitor, a key target in cancer therapy (Wang et al., 2015).
Zukünftige Richtungen
Wirkmechanismus
Triazoles
This compound contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazoles are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Quinoxalines
The compound also contains a quinoxaline moiety. Quinoxalines have been found to show broad-spectrum antibacterial activity .
Sulfanyl Acetamides
Sulfanyl acetamides are known to have various biological activities. For instance, thioamide group is another structural modification that was achieved in a study to increase the bioactivity of [1,2,4]triazolo[4,3-a]quinoxaline as antiviral agents .
Eigenschaften
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN6OS/c20-15-3-1-13(2-4-15)11-22-18(27)12-28-19-24-23-17-6-5-16(25-26(17)19)14-7-9-21-10-8-14/h1-10H,11-12H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCHNMIJUQCUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(4-acetylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2942001.png)
![1-[2-Chloro-5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-methylpiperazine](/img/structure/B2942002.png)
![Tert-butyl N-[[(3aR,6aR)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrol-6a-yl]methyl]carbamate;hydrochloride](/img/structure/B2942003.png)

![(3-bromobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2942005.png)



![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2942010.png)
![2-[1-(3-Fluoropyridine-4-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2942014.png)

![(Z)-N-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-nitrobenzamide](/img/structure/B2942020.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]acetic Acid](/img/structure/B2942022.png)
